molecular formula C23H16FNO4 B11580863 2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11580863
M. Wt: 389.4 g/mol
InChI Key: LIWYOBKBPRJKAT-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxybenzoyl group, and a fluoro-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide stands out due to its benzofuran ring, which imparts unique electronic and steric properties. This structural feature enhances its potential for specific interactions with biological targets and its suitability for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C23H16FNO4

Molecular Weight

389.4 g/mol

IUPAC Name

2-fluoro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C23H16FNO4/c1-28-15-12-10-14(11-13-15)21(26)22-20(17-7-3-5-9-19(17)29-22)25-23(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,27)

InChI Key

LIWYOBKBPRJKAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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